molecular formula C12H20N2 B3068719 (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine CAS No. 764650-90-0

(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine

Cat. No. B3068719
M. Wt: 192.3 g/mol
InChI Key: MVHWBCPGJWWEQG-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine, also known as DMPCA, is a cyclic amine that has gained significant attention in recent years due to its potential applications in scientific research. DMPCA is a chiral compound, which means that it exists in two mirror-image forms, and only one of these forms is biologically active.

Mechanism Of Action

(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is expressed in the brain and other tissues. When (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine binds to the receptor, it causes a conformational change that allows ions to flow through the channel, resulting in the depolarization of the cell membrane. This depolarization triggers a series of downstream signaling events that ultimately lead to the activation of various cellular pathways.

Biochemical And Physiological Effects

(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine increases the release of acetylcholine and other neurotransmitters in the brain, which can enhance cognitive function and memory. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has also been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases. In addition, (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have anti-inflammatory effects, which may make it a useful tool for studying the role of inflammation in various diseases.

Advantages And Limitations For Lab Experiments

One of the key advantages of using (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine in lab experiments is its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of cholinergic neurotransmission with a high degree of specificity. However, one of the limitations of using (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine. One area of interest is the role of (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have neuroprotective effects, and it may be possible to develop drugs based on (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine that can slow or halt the progression of these diseases. Another area of interest is the development of more potent and selective agonists of the alpha7 nicotinic acetylcholine receptor, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is interest in the development of new synthetic methods for (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine that could improve its solubility and make it easier to administer in experimental settings.

Scientific Research Applications

(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been used extensively in scientific research as a tool for studying the function of the nervous system. Specifically, (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is used to study the effects of cholinergic neurotransmission, which is the process by which acetylcholine is released and binds to receptors in the brain. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor, which plays a critical role in cognitive function and memory.

properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWBCPGJWWEQG-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCCCC2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1[C@@H]2CCCC[C@H]2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 3
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 4
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 5
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 6
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine

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